molecular formula C18H17N5S B5323369 5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B5323369
M. Wt: 335.4 g/mol
InChI Key: HPSRFCVKOZVDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole, also known as PPTI, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune function. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, the development of this compound analogs with improved solubility and bioavailability could lead to the discovery of more potent and effective compounds.

Synthesis Methods

The synthesis of 5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyridine with 4-chlorobenzaldehyde to form 2-(4-chlorobenzylideneamino)-4,6-dichloropyridine. This compound is then reacted with potassium thioacetate to produce 2-(4-chlorobenzylideneamino)-4,6-dichloropyridine-3-thiol. Finally, the product is treated with propyl iodide to yield this compound.

Scientific Research Applications

5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole has shown potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

5-propyl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-2-11-23-15-9-4-3-8-14(15)16-17(23)20-18(22-21-16)24-12-13-7-5-6-10-19-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSRFCVKOZVDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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